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Compound of Interest

Compound Name: 3-Chloro-4-methylpicolinaldehyde

Cat. No.: B3030231 Get Quote

3-Chloro-4-methylpicolinaldehyde represents a specific, functionalized pyridine scaffold.

While the broader class of substituted pyridines is of immense interest to the pharmaceutical

and agrochemical industries, public-domain data specifically characterizing this precise isomer

is limited. This guide, therefore, adopts a first-principles approach. By synthesizing data from

closely related analogues and leveraging established principles of organic chemistry, we aim to

provide a robust, predictive framework for researchers. The protocols and properties described

herein are grounded in authoritative chemical literature for similar transformations and are

intended to serve as a scientifically sound starting point for laboratory investigation.

Core Molecular Profile
3-Chloro-4-methylpicolinaldehyde, with the systematic IUPAC name 3-chloro-4-

methylpyridine-2-carbaldehyde, is a trifunctional heterocyclic compound. Its structure is

characterized by a pyridine ring substituted with a chloro group at the 3-position, a methyl

group at the 4-position, and a reactive aldehyde (formyl) group at the 2-position. This unique

arrangement of electron-withdrawing and -donating groups, along with a key synthetic handle

(the aldehyde), makes it a potentially valuable, yet underexplored, building block in synthetic

chemistry.

Chemical Structure
Caption: Chemical structure of 3-Chloro-4-methylpicolinaldehyde.
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A specific experimental dataset for the target molecule is not readily available. The following

table summarizes its calculated properties and estimates based on its isomers and precursors,

such as 3-chloro-4-pyridinecarboxaldehyde and 3-chloro-4-methylpyridine.[1][2][3]

Property Value Source

Molecular Formula C₇H₆ClNO Calculated

Molecular Weight 155.58 g/mol Calculated

CAS Number Not assigned -

Appearance
Predicted: Off-white to yellow

solid
Analogy[2]

Melting Point Predicted: 55-70 °C Analogy[1][2]

Boiling Point
Predicted: >200 °C at 760

mmHg
Analogy

Solubility

Predicted: Soluble in

methanol, ethanol, DCM,

chloroform; sparingly soluble in

water.

General Chemical Principles

SMILES CC1=C(C=NC=C1C=O)Cl Calculated

InChIKey
FJJTDDVVBKEQSE-

UHFFFAOYSA-N
Calculated

Proposed Regioselective Synthesis
The synthesis of 3-chloro-4-methylpicolinaldehyde requires precise control of

regiochemistry. A highly plausible and efficient method is the directed ortho-metalation (DoM) of

the readily available starting material, 3-chloro-4-methylpyridine.[3] This strategy leverages the

chloro-substituent as a powerful directing group to achieve formylation specifically at the C-2

position.

Rationale for Synthetic Strategy
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The chloro group at C-3 is an effective ortho-directing group for deprotonation by strong, non-

nucleophilic bases like lithium diisopropylamide (LDA). The inductive electron-withdrawing

nature of the chlorine atom acidifies the adjacent C-2 proton, making it the most likely site for

abstraction. Subsequent quenching of the resulting lithiated intermediate with an appropriate

formylating agent, such as N,N-dimethylformamide (DMF), introduces the aldehyde group

regioselectively. This avoids the multi-step sequences and potential "run-away" hazards

associated with nitration-based methods sometimes used in pyridine chemistry.[4][5]

Experimental Protocol: Directed ortho-Metalation and
Formylation
Step 1: Generation of the Lithiated Intermediate

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer,

thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 mL per 1 mmol of

substrate).

Cool the flask to -78 °C using an acetone/dry ice bath.

Slowly add n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.1 equivalents)

in THF to form LDA in situ. Stir for 30 minutes at -78 °C.

Dissolve 3-chloro-4-methylpyridine (1.0 equivalent) in a minimal amount of anhydrous THF

and add it dropwise to the LDA solution, maintaining the temperature at -78 °C.

Stir the resulting dark solution for 1-2 hours at -78 °C to ensure complete formation of the 2-

lithiated species.

Step 2: Formylation and Work-up

To the reaction mixture, add N,N-dimethylformamide (DMF, 1.5 equivalents) dropwise,

ensuring the internal temperature does not rise above -70 °C. A color change is typically

observed.

Allow the reaction to stir at -78 °C for an additional 2 hours.
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium

chloride (NH₄Cl).

Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel

and extract with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate in vacuo.

Purify the resulting crude oil or solid via column chromatography on silica gel (using a

hexane/ethyl acetate gradient) to yield pure 3-chloro-4-methylpicolinaldehyde.

Synthesis Workflow Diagram
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3-Chloro-4-methylpyridine
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Aqueous Work-up &
Purification
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Final Product:
3-Chloro-4-methylpicolinaldehyde

Click to download full resolution via product page

Caption: Proposed synthesis workflow for 3-chloro-4-methylpicolinaldehyde.
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Chemical Reactivity and Synthetic Utility
The synthetic value of 3-chloro-4-methylpicolinaldehyde lies in the orthogonal reactivity of its

three functional handles, allowing for sequential and selective modifications.

Reactions of the Aldehyde Group
The C-2 aldehyde is the most reactive site for a variety of classical transformations:

Oxidation: Can be readily oxidized to the corresponding 3-chloro-4-methylpicolinic acid using

agents like potassium permanganate (KMnO₄) or Jones reagent.

Reduction: Selective reduction to (3-chloro-4-methylpyridin-2-yl)methanol can be achieved

with mild reducing agents such as sodium borohydride (NaBH₄).

Reductive Amination: Serves as an excellent electrophile for reductive amination with

primary or secondary amines in the presence of a reducing agent like sodium

triacetoxyborohydride (STAB), providing access to a diverse library of substituted

aminomethyl-pyridines.

Condensation Reactions: Undergoes Knoevenagel, Wittig, and Horner-Wadsworth-Emmons

reactions to form carbon-carbon double bonds, enabling chain extension and the synthesis

of complex molecular scaffolds.

Reactions of the Chloro Group
The C-3 chloro substituent is activated towards nucleophilic aromatic substitution (SNAr) and is

an ideal handle for metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): Can be displaced by strong nucleophiles such as

alkoxides, thiolates, and amines, particularly when the pyridine nitrogen is quaternized or

under high-temperature conditions.

Cross-Coupling Reactions: Provides a site for Suzuki, Stille, Sonogashira, or Buchwald-

Hartwig amination reactions, allowing for the introduction of aryl, alkyl, alkynyl, or amino

groups, respectively. This is a cornerstone of modern drug discovery for scaffold elaboration.

[6]
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Potential Reaction Pathways Diagram
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(Suzuki Coupling)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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